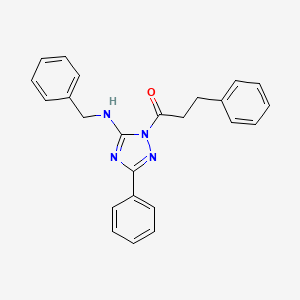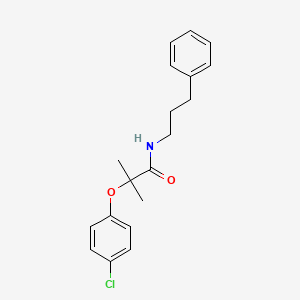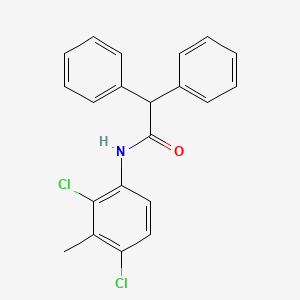![molecular formula C15H22BrNO2 B4592649 4-[5-(4-bromophenoxy)pentyl]morpholine](/img/structure/B4592649.png)
4-[5-(4-bromophenoxy)pentyl]morpholine
Vue d'ensemble
Description
4-[5-(4-bromophenoxy)pentyl]morpholine is an organic compound with the molecular formula C15H22BrNO2 It is characterized by the presence of a bromophenoxy group attached to a pentyl chain, which is further connected to a morpholine ring
Applications De Recherche Scientifique
4-[5-(4-bromophenoxy)pentyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a tool compound in studying receptor-ligand interactions and cellular signaling pathways.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-bromophenoxy)pentyl]morpholine typically involves the reaction of 4-bromophenol with 1,5-dibromopentane to form 5-(4-bromophenoxy)pentyl bromide. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(4-bromophenoxy)pentyl]morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromophenoxy group or the morpholine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products may include phenolic or quinone derivatives.
Reduction: Products can include dehalogenated or hydrogenated derivatives.
Mécanisme D'action
The mechanism of action of 4-[5-(4-bromophenoxy)pentyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[5-(2-bromophenoxy)pentyl]morpholine
- 4-[5-(4-chlorophenoxy)pentyl]morpholine
- 4-[5-(4-fluorophenoxy)pentyl]morpholine
Uniqueness
4-[5-(4-bromophenoxy)pentyl]morpholine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
4-[5-(4-bromophenoxy)pentyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c16-14-4-6-15(7-5-14)19-11-3-1-2-8-17-9-12-18-13-10-17/h4-7H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSXDEXWJLGZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-FLUORO-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE](/img/structure/B4592573.png)

![methyl 2-methyl-3-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4592584.png)

![2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B4592597.png)
![N-cyclohexyl-3,4-dimethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B4592613.png)


![4-chloro-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4592641.png)
![N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B4592651.png)
![3-[5-(3-chlorophenyl)-2-furyl]-2-(phenylsulfonyl)-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4592672.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B4592679.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4592686.png)
